![molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1](/img/structure/B2998667.png)
(2-Methylbenzo[d]thiazol-5-yl)methanol
Overview
Description
(2-Methylbenzo[d]thiazol-5-yl)methanol is a benzothiazole derivative characterized by a methyl group at position 2 and a hydroxymethyl (-CH2OH) substituent at position 5 of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, conferring unique electronic and steric properties. The hydroxymethyl group enhances solubility compared to purely hydrophobic substituents, while the methyl group may influence steric interactions with biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic or basic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between 2-methylbenzothiazole and formaldehyde, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Methylbenzo[d]thiazol-5-yl)methanol is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis typically involves reacting 2-methylbenzothiazole with formaldehyde under acidic or basic conditions, often using hydrochloric acid as a catalyst. In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions like temperature, pressure, and reactant concentrations, potentially utilizing continuous flow reactors to enhance efficiency and yield.
Scientific Research Applications
- Chemistry this compound serves as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions.
- Biology This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine Research has explored its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, owing to its ability to inhibit monoamine oxidase enzymes.
- Industry It is used in the production of dyes, pigments, and other industrial chemicals.
Properties of this compound
Synthesis of this compound
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its inhibitory effect on monoamine oxidase enzymes is due to its ability to bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting neuroprotective effects . The compound’s structure allows it to interact with various biological molecules, influencing different biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Key structural analogs and their properties are compared below:
Compound Name | Substituents | Key Features | Reference |
---|---|---|---|
(2-Methylbenzo[d]thiazol-5-yl)methanol | 2-Me, 5-CH2OH | Hydroxymethyl enhances solubility; methyl may improve metabolic stability. | [8], [15] |
(2-Methylbenzo[d]thiazol-6-yl)methanol | 2-Me, 6-CH2OH | Positional isomer; altered electronic distribution due to substituent shift. | [15] |
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol | 2-Me, 4-Ph, 5-CH2OH | Phenyl group increases lipophilicity, potentially improving membrane penetration. | [14] |
5-Hydroxymethylthiazole | Thiazole-5-CH2OH | Simpler structure; lacks benzo-fused ring, reducing aromatic interactions. | [12], [18] |
Key Observations :
- Positional Effects : The 5- and 6-hydroxymethyl isomers (e.g., 5-yl vs. 6-yl) exhibit distinct electronic profiles, which may alter binding affinities to biological targets .
- Functional Group Impact: The hydroxymethyl group in this compound improves aqueous solubility compared to methoxy (-OCH3) or methyl (-CH3) derivatives .
Antimicrobial and Anti-Biofilm Activity
- Bis(thiazol-5-yl)phenylmethane Derivatives: Compounds 23a and 28b (MIC 2–64 μg/mL against S. aureus) exhibit potent anti-biofilm activity, targeting MurC ligase via interactions with Ser12 and Arg375 residues . In contrast, simpler benzothiazoles like this compound lack reported biofilm dispersion activity.
- Thiazole-Based Chalcones : Derivatives with nitro or hydroxy groups (e.g., compounds 49a, 49b) show higher antimicrobial activity, suggesting electron-withdrawing groups enhance potency .
Cytotoxicity
- Bis(thiazol-5-yl)phenylmethanes demonstrate low cytotoxicity in A549 and THP-1 cells , while cytotoxicity data for this compound remains unreported.
Key Observations :
- The synthesis of this compound is relatively straightforward under mild conditions, favoring scalability .
- Bis(thiazol-5-yl) derivatives require multistep reactions, increasing complexity and cost .
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound likely improves water solubility compared to analogs with methoxy or methyl groups .
- Lipophilicity: The addition of a phenyl group (e.g., in 2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol increases logP, enhancing membrane permeability .
Biological Activity
(2-Methylbenzo[d]thiazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. The specific arrangement of the methyl and methanol groups on the benzothiazole ring imparts unique chemical properties that contribute to its biological activity.
The biological effects of this compound are attributed to its interaction with various biochemical pathways:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : It shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Neuroprotective Effects : There is evidence supporting its potential in treating neurodegenerative diseases by inhibiting monoamine oxidase enzymes, which are involved in neurotransmitter degradation.
Biological Activities
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several pathogens. The compound exhibited comparable inhibition zones to ceftriaxone, indicating its potential as an alternative antimicrobial agent .
- Anti-inflammatory Mechanism : In vitro studies demonstrated that this compound significantly reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating conditions like arthritis .
- Neuroprotective Potential : Research focused on the compound's ability to inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. The findings indicated that it could enhance neurotransmitter levels, thereby improving cognitive functions in animal models of Alzheimer's disease .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals that it is slightly soluble in water but more soluble in alcohols and ethers. Its absorption and distribution characteristics are conducive to therapeutic applications, although further studies are needed to fully understand its metabolic pathways.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (2-Methylbenzo[d]thiazol-5-yl)methanol?
- Methodological Answer : A typical approach involves functionalizing the benzothiazole core. For example, 2-amino-5-chlorobenzothiazole derivatives can undergo nucleophilic substitution with ethyl chloroacetate in ethanol under reflux, followed by hydrolysis to yield hydroxymethyl derivatives . Recrystallization using methanol/water mixtures (e.g., 70% methanol) is critical for purification, achieving >95% purity . Alternative routes include Hantzsch thiazole synthesis, where ketones or aldehydes react with thioureas under microwave irradiation to form thiazole rings .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H NMR : To confirm substituent positions (e.g., methyl at C2 and hydroxymethyl at C5). Peaks for aromatic protons typically appear δ 7.8–8.1 ppm, while methyl groups resonate near δ 2.4–2.6 ppm .
- IR Spectroscopy : Hydroxyl stretches (3300–3580 cm⁻¹) and thiazole ring vibrations (1650–1678 cm⁻¹) are diagnostic .
- HRMS : Validates molecular weight (e.g., observed m/z 418.1420 vs. calculated 418.1423 for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Selection : Lithium chloride (LiCl) enhances nucleophilic substitution efficiency in ethanol under reflux, improving yields by 15–20% .
- Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
- Reaction Time : Extended reflux (24 hours vs. 5–7 hours) increases conversion rates but may require trade-offs in purity .
Q. What strategies resolve discrepancies in spectral data between synthesized batches?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with NIST reference spectra (e.g., δ 2.45 ppm for methyl groups in thiazole derivatives) .
- Statistical Refinement : Use maximum-likelihood methods (e.g., REFMAC software) to resolve ambiguities in crystallographic or spectral data, accounting for phase errors and experimental uncertainties .
- Batch Analysis : Monitor purity via HPLC (e.g., 96.10% purity achieved with 1% TFA in MeOH:H₂O) to identify impurities affecting spectral clarity .
Q. How does the electronic structure of the benzothiazole core influence biological activity?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : The electron-withdrawing thiazole ring enhances interactions with bacterial enzymes. Derivatives with hydroxymethyl groups at C5 show improved antibacterial efficacy (e.g., MIC values <1 µg/mL against Staphylococcus aureus) .
- Docking Studies : Molecular docking using software like AutoDock Vina can predict binding affinities to targets like DNA gyrase, guiding derivative design .
Q. Data Contradiction Analysis
Q. How to address conflicting purity reports (e.g., 95% vs. 96.10%) for this compound?
- Methodological Answer :
- Recrystallization Protocols : Higher purity (96.10%) is achieved using stepwise recrystallization (methanol followed by ethanol) versus single-step methods .
- Analytical Calibration : Standardize HPLC conditions (e.g., 1% TFA in mobile phase) to reduce variability in purity assessments .
Properties
IUPAC Name |
(2-methyl-1,3-benzothiazol-5-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCZAVCHQMOXAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.